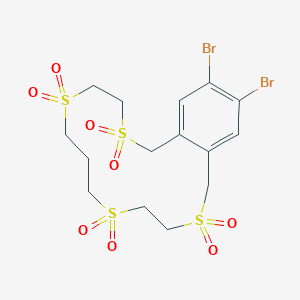
N-(2-aminopyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminopyridin-3-yl)benzamide, also known as 3-AP, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. It was initially discovered as a potent inhibitor of ribonucleotide reductase, an enzyme involved in DNA synthesis, and has since been investigated for its ability to induce DNA damage and cell death in cancer cells.
Wirkmechanismus
The mechanism of action of N-(2-aminopyridin-3-yl)benzamide involves the inhibition of ribonucleotide reductase, an enzyme involved in DNA synthesis. This leads to a decrease in the production of deoxyribonucleotides, which are the building blocks of DNA. This disruption of DNA synthesis leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-aminopyridin-3-yl)benzamide has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to enhance the efficacy of other cancer therapies when used in combination.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-aminopyridin-3-yl)benzamide is its selectivity for cancer cells, which makes it a promising candidate for use in combination with other cancer therapies. However, one limitation is its potential toxicity to normal cells at high concentrations, which may limit its clinical application.
Zukünftige Richtungen
1. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with other cancer therapies to enhance their efficacy and reduce side effects.
2. Explore the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of other diseases, such as viral infections.
3. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide as a radioprotective agent in the treatment of cancer.
4. Develop new analogs of N-(2-aminopyridin-3-yl)benzamide with improved efficacy and selectivity for cancer cells.
5. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in combination with immunotherapy for the treatment of cancer.
6. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the prevention of cancer recurrence.
7. Develop new methods for the synthesis of N-(2-aminopyridin-3-yl)benzamide that are more efficient and cost-effective.
8. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of drug-resistant cancers.
9. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of pediatric cancers.
10. Investigate the potential of N-(2-aminopyridin-3-yl)benzamide in the treatment of rare cancers.
Synthesemethoden
The synthesis of N-(2-aminopyridin-3-yl)benzamide involves the reaction of 2-amino-3-cyanopyridine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound suitable for use in research applications.
Wissenschaftliche Forschungsanwendungen
N-(2-aminopyridin-3-yl)benzamide has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively induce DNA damage and cell death in cancer cells, while sparing normal cells. This makes it a promising candidate for use in combination with other cancer therapies to enhance their efficacy and reduce side effects.
Eigenschaften
Produktname |
N-(2-aminopyridin-3-yl)benzamide |
|---|---|
Molekularformel |
C12H11N3O |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
N-(2-aminopyridin-3-yl)benzamide |
InChI |
InChI=1S/C12H11N3O/c13-11-10(7-4-8-14-11)15-12(16)9-5-2-1-3-6-9/h1-8H,(H2,13,14)(H,15,16) |
InChI-Schlüssel |
WDJFDUZGNAXITB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)

![15-(Acetyloxy)-13-chloro-6-(1,5-dimethylhexyl)-5-methyl-19-oxapentacyclo[10.5.2.0~1,13~.0~2,10~.0~5,9~]nonadec-18-yl acetate](/img/structure/B304573.png)

![2-{[5-(3,5-dichlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304577.png)
![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304586.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)